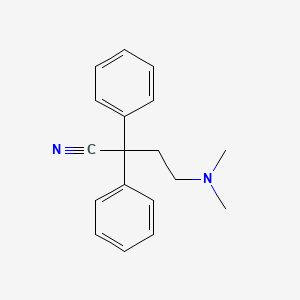![molecular formula C10H14N4 B13009179 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13009179.png)
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of pyrrolo[2,1-f][1,2,4]triazines, which are known for their diverse chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives and intermediates.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Other heterocyclic amines: Compounds like pyridine and quinoline derivatives also exhibit unique properties and applications.
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
1-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine |
InChI |
InChI=1S/C10H14N4/c1-7(11)5-9-3-4-10-6-12-8(2)13-14(9)10/h3-4,6-7H,5,11H2,1-2H3 |
InChI-Schlüssel |
XHIVUAXWEMXLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC=C2CC(C)N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)


![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)

![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)


![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)



